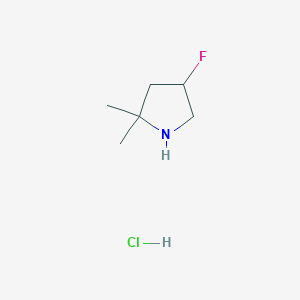
4-Fluoro-2,2-dimethylpyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2,2-dimethylpyrrolidine hydrochloride is a synthetic compound that has garnered attention for its potential applications in various fields of research and industry. This compound is characterized by the presence of a fluorine atom attached to a pyrrolidine ring, which is further substituted with two methyl groups. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,2-dimethylpyrrolidine hydrochloride typically involves the fluorination of a pyrrolidine precursor. One common method includes the reaction of 2,2-dimethylpyrrolidine with a fluorinating agent such as Selectfluor® under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2,2-dimethylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the pyrrolidine ring can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidines, while oxidation can produce N-oxides or other oxidized derivatives.
Scientific Research Applications
4-Fluoro-2,2-dimethylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2,2-dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethyl)-2,2-dimethylpyrrolidine hydrochloride
- 2-Fluoro-4-methylpyridine
- 3-Fluoropyridine
Uniqueness
4-Fluoro-2,2-dimethylpyrrolidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluorine atom and the two methyl groups on the pyrrolidine ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H13ClFN |
|---|---|
Molecular Weight |
153.62 g/mol |
IUPAC Name |
4-fluoro-2,2-dimethylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H12FN.ClH/c1-6(2)3-5(7)4-8-6;/h5,8H,3-4H2,1-2H3;1H |
InChI Key |
UOVSRHOXVLARID-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CN1)F)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















